molecular formula C33H33CaFN2O6 B14028346 2-Hydroxyatorvastatin calcium salt

2-Hydroxyatorvastatin calcium salt

Cat. No.: B14028346
M. Wt: 612.7 g/mol
InChI Key: FMMSIVYEKYZYQS-JIMLSGQQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Atorvastatin (B1662188) and its Major Metabolites in Academic Inquiry

Atorvastatin is a widely prescribed medication belonging to the statin class of drugs. news-medical.net Its primary function is to lower cholesterol levels by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. news-medical.netnih.gov This enzyme plays a crucial role in the liver's production of cholesterol. nih.gov By inhibiting HMG-CoA reductase, atorvastatin effectively reduces cholesterol synthesis. news-medical.netnih.gov

Rationale for Dedicated Research on 2-Hydroxyatorvastatin Calcium Salt

The focus on 2-hydroxyatorvastatin, often in its stable calcium salt form, stems from its significant pharmacological activity. medchemexpress.comcaymanchem.com Unlike some drug metabolites that are inactive or less potent than the parent compound, 2-hydroxyatorvastatin is an active metabolite that is equipotent to atorvastatin in its ability to inhibit HMG-CoA reductase. oup.commdpi.com This inherent activity means that 2-hydroxyatorvastatin contributes substantially to the therapeutic effects observed after atorvastatin administration.

Current Landscape of Scholarly Investigations Pertaining to Atorvastatin Metabolites

Current research on atorvastatin metabolites is multifaceted, exploring their pharmacokinetics, pharmacodynamics, and genetic determinants. Genome-wide association studies (GWAS) have been conducted to identify genetic variations that influence the circulating levels of atorvastatin and its metabolites. manchester.ac.uk For example, variants in the UGT1A locus have been strongly associated with the metabolic ratios of 2-hydroxyatorvastatin to atorvastatin. manchester.ac.uk

Another significant area of investigation is the interaction of atorvastatin metabolites with other biological pathways. Studies have examined how these metabolites act as ligands for nuclear receptors like the pregnane (B1235032) X receptor (PXR), which regulates the expression of drug-metabolizing enzymes and transporters. nih.gov Such research helps to elucidate the potential for drug-drug interactions. Furthermore, clinical studies continue to investigate how various factors such as age, sex, body mass index, smoking, and co-administered medications (like proton pump inhibitors and loop diuretics) affect the plasma concentrations of atorvastatin and its metabolites, including 2-hydroxyatorvastatin. nih.goved.ac.uk There is also a growing interest in developing biocatalytic methods for the production of hydroxylated atorvastatin metabolites, which are considered more environmentally friendly than traditional chemical synthesis. mdpi.com

Key Research Questions and Objectives Guiding Investigations of this compound

The investigation of this compound is driven by several key research questions aimed at refining our understanding of atorvastatin therapy:

Pharmacokinetic Variability: Which genetic and clinical factors are most influential in determining the plasma concentrations of 2-hydroxyatorvastatin, and how does this variability impact therapeutic outcomes?

Drug Interaction Potential: How does 2-hydroxyatorvastatin interact with other drugs and cellular systems, such as drug transporters and metabolizing enzymes, and what are the clinical implications of these interactions?

Neuroprotective Mechanisms: What are the specific molecular mechanisms through which 2-hydroxyatorvastatin exerts its neuroprotective effects, and could this lead to new therapeutic applications?

Bioproduction: Can efficient and scalable biocatalytic methods be developed for the synthesis of 2-hydroxyatorvastatin to facilitate further research and potential clinical use?

The primary objective of these investigations is to create a more detailed and nuanced model of atorvastatin's action in the body. This includes understanding the independent and synergistic roles of the parent drug and its active metabolites. Ultimately, this knowledge could lead to more personalized medicine approaches, optimizing atorvastatin therapy to maximize efficacy.

Data Tables

Table 1: Key Pharmacokinetic Parameters of Atorvastatin and its Metabolites

ParameterAtorvastatinActive Metabolites (ortho- and para-hydroxylated)
Primary Metabolism Site Liver, Gut nih.govnih.gov-
Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) nih.govdrugbank.com-
Bioavailability ~14% (due to extensive first-pass metabolism) nih.gov-
Plasma Protein Binding >98% nih.gov-
Half-life ~14 hours nih.gov~20-30 hours nih.gov
Elimination Primarily in bile nih.govPrimarily in bile oup.com

Table 2: Factors Investigated for their Association with Circulating Levels of Atorvastatin and its Metabolites

Factor CategorySpecific Factors Investigated
Demographics Age, Sex, Body Mass Index nih.goved.ac.uk
Genetics SLCO1B1, UGT1A, CYP3A7 polymorphisms manchester.ac.uk
Lifestyle Smoking nih.goved.ac.uk
Co-medications CYP3A inhibiting drugs, Proton Pump Inhibitors (PPIs), Loop Diuretics nih.goved.ac.uk

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H33CaFN2O6

Molecular Weight

612.7 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t24-,25-;/m1./s1

InChI Key

FMMSIVYEKYZYQS-JIMLSGQQSA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Ca+2]

Origin of Product

United States

Biotransformation and Metabolic Pathways in Experimental Systems

Enzymatic Formation of 2-Hydroxyatorvastatin in Preclinical Models

The generation of 2-hydroxyatorvastatin from its parent compound, atorvastatin (B1662188), is primarily an oxidative process mediated by a superfamily of enzymes known as cytochrome P450s.

Role of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP3A5) in In Vitro and Ex Vivo Biotransformation

In vitro and ex vivo studies using human liver microsomes and recombinant human CYP enzymes have unequivocally identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the hydroxylation of atorvastatin to form 2-hydroxyatorvastatin. researchgate.netknu.ac.krnih.govnih.govmdpi.comresearchgate.net The formation of both 2-hydroxyatorvastatin and another major metabolite, 4-hydroxyatorvastatin (para-hydroxyatorvastatin), is predominantly catalyzed by CYP3A4. researchgate.netnih.govmdpi.com

The contribution of another isoform, CYP3A5, to atorvastatin metabolism has also been investigated. While CYP3A5 does contribute to the formation of 2-hydroxyatorvastatin, its role is considered to be of lesser importance compared to CYP3A4. researchgate.netknu.ac.krnih.gov Studies have shown that the intrinsic clearance of atorvastatin to 2-hydroxyatorvastatin by CYP3A4 is significantly higher than that by CYP3A5. researchgate.netknu.ac.krnih.gov Specifically, the intrinsic clearance rate for the formation of ortho-hydroxyatorvastatin by CYP3A4 was found to be 5.0-fold higher than that by CYP3A5. researchgate.netnih.gov This suggests that while both enzymes can metabolize atorvastatin, CYP3A4 is the major contributor. researchgate.netknu.ac.krnih.gov The genetic polymorphism of CYP3A5, therefore, is not considered a major factor in the inter-individual variations in atorvastatin's effects. researchgate.netnih.gov

The kinetic profile of 2-hydroxyatorvastatin formation by both CYP3A4 and CYP3A5 has been shown to follow a substrate inhibition pattern. researchgate.netknu.ac.krnih.gov

Table 1: In Vitro Kinetic Parameters for the Formation of 2-Hydroxyatorvastatin

Enzyme Vmax (pmol/min/pmol P450) Km (μM) CLint (Vmax/Km) (μL/min/pmol P450)
CYP3A4 10.3 ± 1.2 16.9 ± 4.5 0.61
CYP3A5 2.6 ± 0.3 21.3 ± 6.2 0.12

Data derived from studies on recombinant human CYP enzymes.

Identification of Other Contributing Metabolic Enzymes in Experimental Systems

While cytochrome P450 enzymes, particularly CYP3A4, are the primary drivers of 2-hydroxyatorvastatin formation, other enzyme systems are involved in the broader metabolic cascade of atorvastatin and its metabolites. UDP-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of atorvastatin and its hydroxylated metabolites, a process that facilitates their elimination. nih.gov Specifically, UGT1A3 has been identified as a key enzyme in the formation of atorvastatin acyl-glucuronide, which can then be converted to atorvastatin lactone. nih.gov

Esterases also play a role in the interconversion between the active acid forms of atorvastatin and its metabolites and their inactive lactone forms.

Metabolic Interconversion Pathways of 2-Hydroxyatorvastatin with Lactone Forms in Research Environments

Atorvastatin and its hydroxylated metabolites, including 2-hydroxyatorvastatin, can exist in equilibrium between their pharmacologically active open-acid form and an inactive closed-lactone form. medchemexpress.com This interconversion is a pH-dependent and reversible process. In acidic environments, the equilibrium favors the formation of the lactone, while in neutral or alkaline conditions, the open-acid form predominates.

Quantitative Analysis of 2-Hydroxyatorvastatin's Contribution to Overall Metabolic Profiles in Model Systems

In various experimental models, 2-hydroxyatorvastatin is consistently identified as a major metabolite of atorvastatin. researchgate.net Quantitative analyses in human liver microsomes have demonstrated that the formation of 2-hydroxyatorvastatin and 4-hydroxyatorvastatin are the principal metabolic pathways. researchgate.netnih.gov In fact, approximately 70% of the inhibitory activity on HMG-CoA reductase, the target enzyme of statins, is attributed to the active hydroxy metabolites of atorvastatin. researchgate.net

Comparative Biotransformation Studies Across Diverse Preclinical Species

The metabolism of atorvastatin, including the formation of 2-hydroxyatorvastatin, can exhibit significant variability across different preclinical species. These differences are often due to variations in the expression and activity of metabolic enzymes, such as the cytochrome P450 isoforms.

For instance, studies in rats have shown sex-dependent differences in the pharmacokinetics of atorvastatin. nih.gov Female rats exhibited a higher and more rapid uptake of atorvastatin in the liver compared to male rats, followed by a faster elimination. nih.gov While this particular study did not observe radioactive metabolites of [18F]atorvastatin, it highlights the species- and sex-specific factors that can influence drug metabolism. nih.gov Understanding these interspecies differences is crucial for extrapolating preclinical data to human scenarios.

Stereoselectivity in Metabolic Formation and Interconversion

Atorvastatin is administered as a racemic mixture of two enantiomers. The metabolic processes, including the formation of 2-hydroxyatorvastatin, can exhibit stereoselectivity, meaning that one enantiomer may be preferentially metabolized over the other. This can lead to different pharmacokinetic and pharmacodynamic profiles for the individual enantiomers and their metabolites.

The enzymatic reactions catalyzed by cytochrome P450 enzymes are often stereoselective. While detailed studies specifically on the stereoselective formation of 2-hydroxyatorvastatin are less common in the provided context, the general principles of drug metabolism suggest that the formation and subsequent interconversion of its lactone form could be subject to stereospecific enzymatic control. Further research employing chiral analytical methods is necessary to fully elucidate the stereoselectivity in the metabolic pathways of 2-hydroxyatorvastatin.

Advanced Analytical Methodologies for Research Applications

Development and Validation of High-Sensitivity Chromatographic-Mass Spectrometric Methods for Quantification

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of 2-hydroxyatorvastatin due to its exceptional sensitivity and selectivity.

The quantification of 2-hydroxyatorvastatin in complex biological samples like animal plasma and tissue homogenates is routinely achieved using validated LC-MS/MS methods. researchgate.netnih.govnih.govnih.govnih.gov These methods often involve the simultaneous determination of atorvastatin (B1662188) and its other metabolites. researchgate.netnih.govnih.govnih.gov

Sample preparation is a critical first step to remove interfering substances and enrich the analyte. Solid-phase extraction (SPE) is a commonly employed technique, demonstrating high extraction recovery (often exceeding 80%) for 2-hydroxyatorvastatin and its parent compound from plasma. nih.govnih.govosf.io

Chromatographic separation is typically performed on a reverse-phase C18 column. nih.govnih.govnih.gov Isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) buffer to control pH) is used to achieve separation from other metabolites and endogenous matrix components in under 6 minutes. nih.govnih.gov

Detection by tandem mass spectrometry, frequently using an electrospray ionization (ESI) source in either positive or negative ion mode, provides high selectivity and sensitivity. nih.govnih.govnih.gov The negative ion mode has been selected in some cases to enhance selectivity and sensitivity. nih.govnih.gov Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.govnih.gov Validated methods demonstrate excellent linearity over a defined concentration range, with lower limits of quantitation (LLOQ) reaching as low as 0.050 ng/mL for 2-hydroxyatorvastatin in human plasma. nih.govresearchgate.net These methods exhibit high reproducibility, with intra- and inter-day precision values typically below 6.6% and accuracy within ±4.3% of the nominal values. nih.govresearchgate.net

Interactive Data Table: Exemplary LC-MS/MS Method Parameters for 2-Hydroxyatorvastatin Quantification in Plasma

ParameterConditionReference
Sample Preparation Solid-Phase Extraction (SPE) nih.govnih.gov
Chromatography Reverse-Phase C18 Column nih.govnih.govnih.gov
Mobile Phase Acetonitrile/Methanol (B129727) and Formic Acid/Ammonium Formate Buffer nih.govnih.govnih.gov
Detection ESI-MS/MS (Positive or Negative Ion Mode) nih.govnih.govnih.gov
LLOQ As low as 0.050 ng/mL nih.govresearchgate.net
Precision (RSD%) < 8% nih.gov
Accuracy Within ±4.3% nih.gov

To move beyond traditional one-factor-at-a-time optimization, chemometric and experimental design approaches are increasingly being implemented to develop robust and optimized analytical methods. nih.govresearchgate.net These strategies allow for the simultaneous investigation of multiple factors that can influence chromatographic separation. nih.gov

For instance, a full 2³ factorial design can be used in the initial screening phase to identify the factors that have significant effects on the selected chromatographic responses. researchgate.net This can be followed by response surface methodology, such as a central composite design, to find the optimal conditions. researchgate.net Factors often investigated include the percentage of organic solvent in the mobile phase, column temperature, and flow rate. researchgate.net The responses that are optimized can include the retention time of the first and last eluting peaks, peak symmetry, and resolution between adjacent peaks. researchgate.net

Derringer's desirability function is a valuable tool in this context, as it allows for the simultaneous optimization of multiple responses, which is often a complex task. nih.govresearchgate.net The application of these design of experiment (DoE) concepts provides a better understanding of the factors responsible for potential degradation and ensures a more successful and efficient method development process, replacing trial-and-error approaches. researchgate.netsemanticscholar.org This systematic approach is crucial for establishing a method's robustness, ensuring its reliability across different instruments and laboratories.

Interactive Data Table: Factors and Responses in Chemometric Optimization of an HPLC Method for Atorvastatin and its Metabolites

Factors InvestigatedResponses OptimizedChemometric ToolsReference
Acetonitrile Content (60-70%)Retention Time of First Peak (p-hydroxyatorvastatin)Full 2³ Factorial Design researchgate.net
Column Temperature (30-40 °C)Retention Time of Last Peak (atorvastatin lactone)Central Composite Design researchgate.net
Flow Rate (0.8-1.2 mL/min)Symmetry of All Four PeaksDerringer's Desirability Function nih.govresearchgate.net
Relative Retention Time of p-hydroxyatorvastatin researchgate.net

Utilization of Capillary Electrophoresis and Micellar Electrokinetic Capillary Chromatography (MEKC) in Metabolite Profiling

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of pharmaceuticals. nih.gov A rapid CE method for the quantification of atorvastatin has been developed, with analysis times of less than 1.2 minutes. nih.gov This method was further miniaturized to a microchip electrophoresis platform, demonstrating the potential for high-throughput analysis. nih.gov

For the analysis of neutral metabolites and to enhance the separation capabilities of CE, micellar electrokinetic capillary chromatography (MEKC) is employed. wikipedia.orgnih.govasdlib.org MEKC is a hybrid technique that combines the principles of chromatography and electrophoresis. nih.gov It extends the applicability of CE to neutral analytes by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgasdlib.org This results in the formation of micelles, which act as a pseudo-stationary phase. nih.gov

Analytes are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.orgnih.gov This partitioning mechanism allows for the separation of structurally related compounds, making MEKC a valuable tool for metabolite profiling, including the separation of 2-hydroxyatorvastatin from its parent drug and other metabolites. nih.gov The selectivity of MEKC can be further tailored by modifying the composition of the buffer and micelles, for example, by adding chiral selectors for enantiomeric separations. nih.gov

Strategies for Isotopic Labeling in Bioanalysis and Metabolic Tracing Studies

Isotopically labeled analogs are indispensable tools in modern bioanalysis, providing the highest level of accuracy and precision for quantitative studies.

The use of a stable isotope-labeled internal standard is considered the best practice in quantitative mass spectrometry. aptochem.com For the analysis of 2-hydroxyatorvastatin, deuterated analogs such as [²H₅]-2-hydroxyatorvastatin calcium salt are synthesized and used. nih.govosf.iopharmaffiliates.comacanthusresearch.comlgcstandards.com These labeled compounds are ideal internal standards because they have nearly identical chemical and physical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. aptochem.com

The presence of the stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) results in a mass shift that allows the internal standard to be distinguished from the unlabeled analyte by the mass spectrometer, while co-eluting chromatographically. aptochem.com This co-elution is crucial as it ensures that any variations during sample preparation, injection, or ionization affect both the analyte and the internal standard equally, leading to a more accurate and precise quantification. aptochem.comnih.gov Deuterium is often the isotope of choice due to the abundance of hydrogen in organic molecules and the lower cost compared to ¹³C or ¹⁵N labeling. aptochem.com

The isotope dilution method, which employs stable isotope-labeled internal standards, is a cornerstone of advanced quantitative bioanalysis. mdpi.com This technique is integral to the high-throughput LC-MS/MS methods used to support pharmacokinetic and metabolic studies of atorvastatin and its metabolites. nih.govosf.io

By adding a known amount of the deuterated internal standard (e.g., [²H₅]-2-hydroxyatorvastatin) to each sample at the beginning of the analytical process, any loss of analyte during sample extraction and processing can be corrected for. aptochem.comnih.gov The concentration of the analyte is determined by calculating the ratio of the mass spectrometric response of the analyte to that of the internal standard and comparing it to a calibration curve prepared in the same manner. nih.gov This approach effectively minimizes the impact of matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, thereby improving the ruggedness and reliability of the assay. nih.govnih.gov The use of deuterated internal standards for 2-hydroxyatorvastatin has been successfully applied in numerous validated bioanalytical methods, enabling the reliable determination of its concentration in various research settings. nih.govosf.io

Challenges in Chromatographic Separation and Accurate Quantification of Atorvastatin and its Hydroxylated Metabolite Isomers

The simultaneous analysis of atorvastatin and its hydroxylated metabolites, including 2-hydroxyatorvastatin, presents significant challenges for analytical chemists. These challenges primarily stem from the structural similarities of the compounds, their low concentrations in biological matrices, and the potential for interference from other substances.

A key difficulty lies in achieving adequate chromatographic separation of atorvastatin and its isomeric metabolites, ortho-hydroxy atorvastatin (o-HATV) and para-hydroxy atorvastatin (p-HATV). Due to their similar chemical structures and polarities, these compounds often co-elute or have very close retention times in reversed-phase high-performance liquid chromatography (RP-HPLC) systems. emrespublisher.comnih.gov Several studies have focused on optimizing mobile phase composition, column temperature, and stationary phase chemistry to improve resolution. nih.gov For instance, the use of a C18 reverse-phase fused-core column with a mobile phase consisting of a specific ratio of acidified water, acetonitrile, and methanol has been shown to achieve separation in under six minutes. nih.gov Another approach utilized a CSH Phenyl-Hexyl column, which proved effective in enhancing the separation between atorvastatin and its related impurities. waters.com

Accurate quantification is further complicated by the low concentrations of these analytes in biological samples, such as human plasma. emrespublisher.comnih.gov This necessitates the use of highly sensitive detection methods, with tandem mass spectrometry (MS/MS) being the preferred technique. emrespublisher.comnih.gov Electrospray ionization (ESI) is a commonly employed ionization source, and operating in the negative ion mode has been shown to improve selectivity and sensitivity for atorvastatin and its metabolites. nih.gov However, matrix effects, where components of the biological sample suppress or enhance the ionization of the analytes, can compromise accuracy. nih.govrsc.org To mitigate this, robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial to remove interfering substances before analysis. nih.govnih.govrsc.orgnih.gov

Furthermore, the lactone forms of atorvastatin and its metabolites can exist in equilibrium with the active acid forms in biological systems. nih.gov These lactones can be unstable and may interconvert with the acid forms during sample preparation and analysis, leading to inaccurate quantification. nih.gov Chromatographic methods must be able to separate the acid and lactone forms to avoid this issue. nih.gov The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods has been instrumental in addressing these challenges, offering rapid, sensitive, and selective quantification of atorvastatin and all its identified metabolites. rsc.orgnih.gov These methods often employ deuterium-labeled internal standards for each analyte to ensure the highest degree of accuracy and precision. nih.gov

Analytical MethodKey ChallengesSolutions and TechniquesReference
RP-HPLCCo-elution of isomeric metabolites (o-HATV and p-HATV) due to similar polarities.Optimization of mobile phase, column temperature, and use of specialized columns (e.g., CSH Phenyl-Hexyl). emrespublisher.comnih.govwaters.com
LC-MS/MSLow analyte concentrations in biological matrices, matrix effects (ion suppression/enhancement).Use of highly sensitive detectors (tandem mass spectrometry), robust sample preparation (SPE, LLE), and negative ion mode ESI. emrespublisher.comnih.govnih.govrsc.orgnih.gov
UPLC-MS/MSInterconversion of acid and lactone forms, need for rapid analysis.Separation of acid and lactone forms, use of deuterium-labeled internal standards for high accuracy and throughput. rsc.orgnih.gov

Quality Control and Reference Standard Development for Analytical Research

The reliability and accuracy of analytical data for 2-hydroxyatorvastatin calcium salt and related compounds are fundamentally dependent on robust quality control (QC) practices and the availability of high-purity reference standards. These elements are critical for method validation, system suitability testing, and ensuring the consistency and comparability of results across different laboratories and studies.

The development of reference standards for atorvastatin and its metabolites, including 2-hydroxyatorvastatin, is a meticulous process. It often involves the chemical synthesis of the compounds, followed by extensive purification and characterization to confirm their identity and purity. nih.gov Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide well-characterized primary standards for atorvastatin calcium. pharmacompass.comsigmaaldrich.com For metabolites like this compound, certified reference materials (CRMs) and pharmaceutical secondary standards are available from commercial suppliers. lgcstandards.comsigmaaldrich.comfishersci.se These standards are produced and certified under stringent quality management systems like ISO 17034 and ISO/IEC 17025, ensuring their traceability and reliability for use in qualitative and quantitative analyses. sigmaaldrich.com

Quality control in analytical research encompasses a range of procedures to monitor the performance of the analytical method. This includes the regular analysis of QC samples at different concentration levels (low, medium, and high) to assess the precision and accuracy of the method. researchgate.netajmhsrcmp.org The acceptance criteria for these QC samples are typically defined by regulatory guidelines, such as those from the FDA. mdpi.com For instance, intra- and inter-day precision values for atorvastatin have been reported to be less than 3.17%, with an accuracy (relative error) better than 1.93%. researchgate.net

Furthermore, the stability of the analytes in the biological matrix under various storage and handling conditions must be thoroughly evaluated. ajmhsrcmp.org This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at low temperatures. ajmhsrcmp.org The use of stable isotope-labeled internal standards, such as [2H5]-Atorvastatin calcium salt, is a common practice to compensate for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. schd-shimadzu.com The control of impurities is another critical aspect, with international guidelines like ICH-Q3 providing thresholds for the qualification of impurities. waters.comveeprho.com Analytical methods must be capable of separating and quantifying these impurities to ensure the quality and safety of the drug substance. nih.govveeprho.comresearchgate.net

QC/Reference Standard AspectKey ConsiderationsExamples and StandardsReference
Reference StandardsSynthesis, purification, and characterization to ensure high purity and confirmed identity.USP and EP primary standards for atorvastatin calcium; Certified Reference Materials for metabolites like this compound. nih.govpharmacompass.comsigmaaldrich.comlgcstandards.comsigmaaldrich.comfishersci.se
Quality Control SamplesAnalysis at multiple concentration levels to monitor method precision and accuracy.Acceptance criteria defined by regulatory bodies (e.g., FDA); reported intra- and inter-day precision <3.17% and accuracy <1.93% for atorvastatin. researchgate.netajmhsrcmp.orgmdpi.com
Analyte StabilityEvaluation under various storage conditions (freeze-thaw, short-term, long-term).Stability studies are a crucial part of method validation. ajmhsrcmp.org
Internal StandardsUse of stable isotope-labeled compounds to correct for analytical variability.[2H5]-Atorvastatin calcium salt. schd-shimadzu.com
Impurity ControlSeparation and quantification of impurities according to international guidelines.ICH-Q3 guidelines for impurity qualification thresholds. waters.comnih.govveeprho.comresearchgate.net

Preclinical Pharmacokinetic and Disposition Investigations

Research on Absorption, Distribution, and Elimination Kinetics in In Vivo Animal Models (e.g., Rats, Mice, Dogs, Göttingen Minipigs)

The pharmacokinetics of 2-Hydroxyatorvastatin are intrinsically linked to the administration and metabolism of its parent compound, Atorvastatin (B1662188). In preclinical animal models, Atorvastatin is administered orally and is rapidly absorbed, after which it is converted to its hydroxylated metabolites, including 2-Hydroxyatorvastatin. nih.gov

Studies in rats demonstrate that following oral administration of Atorvastatin, 2-Hydroxyatorvastatin is readily formed and detected in plasma. nih.govresearchgate.net The disposition profile of 2-Hydroxyatorvastatin generally follows first-order absorption and elimination kinetics. researchgate.net While specific pharmacokinetic parameters for the metabolite alone are not always detailed separately from the parent drug, its plasma levels are a key indicator of the metabolic activity occurring after Atorvastatin administration. In rat models, the elimination half-life of the parent drug, which influences the duration of metabolite formation, has been estimated to be approximately 4.5 hours in females and 6.5 hours in males, suggesting potential sex-based differences in metabolism and clearance. nih.govacs.org

In dogs, the absorption of Atorvastatin is also well-documented, leading to the systemic appearance of its hydroxy metabolites. researchgate.netnih.gov However, detailed kinetic parameters such as maximum concentration (Cmax) and time to maximum concentration (Tmax) for 2-Hydroxyatorvastatin are often presented in the context of drug-drug interaction studies rather than as standalone baseline values. nih.gov Similarly, research in mice has confirmed the formation of hydroxylated metabolites, but specific data on the absorption and elimination rates of 2-Hydroxyatorvastatin are limited. researchgate.netbohrium.com

Elucidation of Tissue-Specific Distribution and Accumulation Profiles in Preclinical Species (e.g., Liver, Skeletal Muscle, Heart)

The distribution of 2-Hydroxyatorvastatin is largely governed by the distribution of its parent compound, Atorvastatin, which primarily targets the liver. nih.govnps.org.au Preclinical studies utilizing advanced imaging and analytical techniques have provided insights into the tissue-specific localization of this metabolite.

A significant study in rats combined ultrahigh-performance liquid chromatography with tandem mass spectrometry (UHPLC/MS/MS) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging to identify and map the spatial distribution of Atorvastatin and its metabolites. researchgate.netnih.govupce.cz Following oral administration, samples from the liver, kidney, heart, and brain were analyzed. upce.cz These analyses confirmed the presence of 2-Hydroxyatorvastatin in various tissues, with the highest concentrations expected in the primary organ of metabolism, the liver. researchgate.netnih.govupce.cz

Positron emission tomography (PET) studies in rats using radiolabeled [18F]Atorvastatin further illuminate the distribution pattern. These studies show that the parent drug accumulates significantly in the liver, with much lower uptake observed in other tissues such as the heart and skeletal muscle. nih.govacs.orgamsterdamumc.nl The negligible uptake in most tissues compared to the liver, kidneys, and small intestine suggests that the subsequent formation and distribution of 2-Hydroxyatorvastatin would be most prominent in and around these primary sites. acs.orgamsterdamumc.nl

While preclinical data on metabolite concentrations in skeletal muscle is sparse, clinical studies have found strong correlations between the plasma concentrations of Atorvastatin metabolites and their concentrations in skeletal muscle tissue, suggesting that plasma levels can serve as a reasonable proxy for muscle exposure. nih.gov

Investigation of First-Pass Metabolism in Preclinical Contexts, including Gut Wall and Hepatic Contributions

First-pass metabolism plays a critical role in the disposition of Atorvastatin and the formation of 2-Hydroxyatorvastatin. Atorvastatin exhibits low oral bioavailability, estimated at around 14% in clinical settings, largely due to extensive presystemic clearance in the gut wall and the liver. nih.gov Preclinical studies in rats provide direct evidence for this phenomenon.

The formation of 2-Hydroxyatorvastatin is catalyzed by cytochrome P450 3A4 (CYP3A4) enzymes, which are abundantly expressed in both the enterocytes of the intestinal wall and in hepatocytes. nih.govnih.gov The intestine's location positions it to metabolize orally administered drugs before they reach the liver and systemic circulation. nih.gov

A key study in rats quantified the significant contribution of gut wall metabolism by comparing the metabolite-to-parent drug AUC ratio after oral and intravenous Atorvastatin administration. The results showed a 7-fold higher AUC ratio of metabolites to parent drug following oral dosing, which strongly indicates that Atorvastatin undergoes extensive metabolism in the gut before it even reaches the portal vein. nih.gov This finding underscores that both the gut wall and the liver are major sites of first-pass metabolism that contribute to the low oral bioavailability of the parent drug and the significant systemic exposure of its active metabolites, including 2-Hydroxyatorvastatin. nih.gov

Research into Drug-Drug Interactions Modulating 2-Hydroxyatorvastatin Pharmacokinetics in Animal Models

The pharmacokinetics of 2-Hydroxyatorvastatin can be significantly altered by co-administered drugs that affect the metabolic enzymes or transport proteins involved in the disposition of its parent compound, Atorvastatin. Several preclinical studies in animal models have investigated these interactions.

In rats, co-administration of Atorvastatin with rifampicin, a potent inhibitor of hepatic uptake transporters (Oatps), resulted in markedly increased plasma concentrations of both Atorvastatin and its metabolites. nih.gov This suggests that blocking the entry of Atorvastatin into hepatocytes reduces its first-pass metabolism, leading to higher systemic exposure of the parent drug and, consequently, altered metabolite profiles. nih.gov Similarly, when Atorvastatin was co-administered with cyclosporine in rats and dogs, the systemic exposure of Atorvastatin was significantly increased, which in turn affects the formation and kinetics of 2-Hydroxyatorvastatin. nih.gov

Specific xenobiotics have been studied for their effects on the exposure of 2-Hydroxyatorvastatin in animal models.

Sorafenib: A study in rats investigated the pharmacokinetic interaction between Sorafenib, a tyrosine kinase inhibitor, and Atorvastatin. nih.govnih.gov The co-administration of Sorafenib led to a significant 55.3% increase in the area under the curve (AUC) of 2-Hydroxyatorvastatin. nih.govnih.gov This interaction is likely due to the inhibition of metabolic pathways or transporters responsible for the clearance of Atorvastatin and its metabolites.

Mineral Oil: The potential for mineral oil to affect statin absorption has been investigated in mice and dogs. researchgate.netnih.gov In these preclinical models, the co-administration of mineral oil with Atorvastatin did not result in any significant differences in the plasma exposure of Atorvastatin or its hydroxylated metabolites. researchgate.netnih.gov This indicates that mineral oil is unlikely to interfere with the absorption and subsequent metabolic formation of 2-Hydroxyatorvastatin. researchgate.netnih.gov

Table 1: Effect of Co-administered Xenobiotics on 2-Hydroxyatorvastatin Exposure in Rats
Co-administered XenobioticAnimal ModelEffect on 2-Hydroxyatorvastatin AUCReference
SorafenibRat55.3% Increase nih.govnih.gov
Mineral OilMouse, DogNo Significant Effect researchgate.netnih.gov
RifampicinRatSignificant Increase nih.gov

Influence of Genetic Polymorphisms on Metabolite Disposition in Relevant Animal Strains (e.g., Slco1b1 in rodents if applicable)

Genetic variations in drug transporters can significantly influence the disposition of Atorvastatin and, by extension, its metabolite 2-Hydroxyatorvastatin. The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), a crucial transporter for the uptake of statins from the blood into the liver. nps.org.auresearchgate.net Preclinical studies using genetically modified rodent models have been instrumental in clarifying its role.

In a pivotal study, oatp1a/1b-knockout mice, which lack the major hepatic oatp isoforms that are the rodent equivalent of human OATPs, were used to study Atorvastatin disposition. nih.gov Compared to wild-type mice, these knockout animals showed a 2.1- to 115-fold increase in oral drug exposure to statins and a staggering 4.2- to 196-fold lower hepatic drug distribution. nih.gov This demonstrates that functional Oatp transporters are essential for the hepatic uptake and clearance of Atorvastatin. When the human OATP1B1 gene was knocked into these mice, it partially restored the normal pharmacokinetic profile, confirming the transporter's specific role. nih.gov

Further research in rSlco2b1-knockout and SLCO2B1-humanized rats has provided more nuanced insights. researchgate.netnih.govresearchgate.net The presence of human OATP2B1 was found to influence the hepatic clearance of Atorvastatin. researchgate.netresearchgate.net Interestingly, the humanization of the transporter gene also led to an approximately 3-fold increase in the expression of the metabolizing enzyme rCyp3a1 in the rat liver. researchgate.net This suggests a complex interplay where the genetic makeup of the transporter not only affects the uptake of the parent drug into the liver but may also regulate the expression of enzymes responsible for its conversion to 2-Hydroxyatorvastatin, thereby enhancing its metabolic rate. researchgate.net

Modeling and Simulation of Metabolite Pharmacokinetics in Preclinical Models

Physiologically-based pharmacokinetic (PBPK) modeling and simulation are powerful tools used to understand and predict the complex disposition of drugs and their metabolites. Several PBPK models have been developed for Atorvastatin that explicitly include 2-Hydroxyatorvastatin to provide a more complete picture of its in vivo behavior. nih.govresearchgate.netnih.govresearchgate.net

These models integrate a wide range of data, including the compound's physicochemical properties, in vitro metabolism data, and preclinical pharmacokinetic data, to simulate the concentration-time profiles of Atorvastatin and its key metabolites. nih.govresearchgate.net For instance, a 2015 model by Zhang was among the first to assess not only the parent drug but also its two primary metabolites, 2-Hydroxyatorvastatin and Atorvastatin lactone. nih.gov This model was designed to evaluate potential drug-drug interactions across various scenarios. nih.govnih.gov

Mechanistic and Cellular Investigations in in Vitro and Ex Vivo Systems

Research on Antioxidant Activity and Modulation of Oxidative Stress in Cellular Models

2-Hydroxyatorvastatin calcium salt has demonstrated notable antioxidant properties in cellular models. caymanchem.com It actively participates in the modulation of oxidative stress, a key factor in cellular damage.

Research indicates that 2-hydroxyatorvastatin inhibits the formation of lipid hydroperoxides in a concentration-dependent manner. caymanchem.com This inhibitory action has been observed in vesicles of 1,2-dilinoleoyl-sn-glycero-3-PC (DLPC) and in human LDL. caymanchem.com Lipid hydroperoxides are primary products of lipid peroxidation, and their inhibition is a crucial aspect of antioxidant defense. caymanchem.comnih.gov The mechanism involves scavenging of oxygen-centered radicals, thereby breaking the chain reaction of lipid peroxidation. nih.gov

Consistent with its role in inhibiting lipid peroxidation, 2-hydroxyatorvastatin has been shown to reduce the formation of thiobarbituric acid reactive substances (TBARS). caymanchem.com TBARS are byproducts of lipid peroxidation and are commonly used as an indicator of oxidative stress. nih.gov The reduction of TBARS formation was observed in a concentration-dependent manner in human LDL induced by copper sulfate (B86663). caymanchem.com

Table 1: Antioxidant Activity of this compound

Experimental ModelEffectDetailsReference
1,2-dilinoleoyl-sn-glycero-3-PC (DLPC) vesiclesInhibition of lipid hydroperoxide formationConcentration-dependent caymanchem.com
Human LDLInhibition of lipid hydroperoxide formationConcentration-dependent caymanchem.com
Human LDLReduction of copper sulfate-induced TBARS formationConcentration-dependent caymanchem.com

Neuroprotective Studies in Primary Neuronal Cultures and Relevant Cell Lines

The neuroprotective potential of 2-hydroxyatorvastatin has been investigated in primary neuronal cultures, revealing significant effects in mitigating cellular injury and modulating key signaling pathways. caymanchem.comnih.gov

Studies have demonstrated that 2-hydroxyatorvastatin can reduce cell death induced by oxygen-glucose deprivation (OGD) in primary rat cortical neurons. caymanchem.comnih.gov OGD is a widely used in vitro model to simulate ischemic conditions. researchgate.net Post-OGD treatment with ortho-hydroxy atorvastatin (B1662188), but not its parent compound atorvastatin, was found to provide neuroprotection specifically to a subset of large, glutamic acid decarboxylase (GAD)-positive GABAergic neurons. nih.gov

A key mechanism underlying the neuroprotective effects of 2-hydroxyatorvastatin involves the modulation of intracellular signaling pathways. caymanchem.com Specifically, at a concentration of 600 nM following OGD, it increases the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons. caymanchem.comnih.gov CREB is a transcription factor that plays a crucial role in neuronal survival and plasticity, and its phosphorylation is a key activation step. nih.govnih.gov The selective effect on GABAergic neurons is attributed to their higher ratio of synaptic to extrasynaptic NMDA receptors, which promotes CREB phosphorylation. nih.gov

Table 2: Neuroprotective Effects of this compound

Experimental SystemConditionObserved EffectConcentrationReference
Primary rat cortical neuronsOxygen-Glucose Deprivation (OGD)Reduces cell deathNot specified caymanchem.com
Primary rat cortical neurons (GABAergic)Post-OGD treatmentIncreases phosphorylation of CREB600 nM caymanchem.comnih.gov
Primary rat cortical neurons (large-GAD(+))Post-OGD treatmentProvides neuroprotectionNot specified nih.gov

Molecular Interactions with Nuclear Receptors and Regulation of Gene Expression in In Vitro Systems

While direct studies on the interaction of this compound with a wide range of nuclear receptors are not extensively detailed in the provided search results, the parent compound, atorvastatin, has been shown to influence the expression of genes regulated by nuclear receptors. For instance, in endometriotic stromal cells, atorvastatin treatment led to a significant increase in the expression of anti-inflammatory genes such as peroxisome proliferator-activated receptor-γ (PPAR-γ) and liver X receptor-α (LXR-α). nih.gov Nuclear receptors are critical in regulating various liver functions and can be targets for chemical compounds. nih.gov Further research is needed to specifically delineate the molecular interactions and gene expression regulation profile of this compound with various nuclear receptors in different in vitro systems.

Ligand Activity for Human Pregnane (B1235032) X Receptor (PXR)

The human pregnane X receptor (PXR) is a critical nuclear receptor that governs the expression of genes involved in the metabolism and transport of xenobiotics and endobiotics. Research has shown that various statins and their metabolites can interact with PXR. While the parent compound, atorvastatin, is a known activator of PXR, its metabolite, 2-hydroxyatorvastatin, also exhibits activity towards this receptor.

Activation of PXR by ligands can lead to the induction of cytochrome P450 enzymes, particularly the CYP3A subfamily, which is responsible for the metabolism of a wide array of drugs. This interaction is a key mechanism underlying potential drug-drug interactions. The activation of PXR by 2-hydroxyatorvastatin suggests its role in modulating the metabolism of co-administered therapeutic agents. Studies have demonstrated that PXR can be activated by a variety of pharmaceutical drugs, including some statins like lovastatin. nih.gov

Differential Induction and Repression of Cytochrome P450 (CYP) and ATP-Binding Cassette Transporters (ABCB1) Protein Expression

2-Hydroxyatorvastatin is formed from its parent compound, atorvastatin, primarily by the action of the cytochrome P450 3A4 (CYP3A4) isoform. caymanchem.com The interactions of 2-hydroxyatorvastatin with drug-metabolizing enzymes and transporters are complex, involving both induction and repression of their expression.

ATP-Binding Cassette (ABC) Transporters: The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp), is a key efflux transporter that plays a significant role in drug disposition and multidrug resistance. Research has indicated that atorvastatin can regulate the expression of ABCB1. nih.govnih.gov Studies in Caco-2 cells, a model for the intestinal epithelium, have shown that atorvastatin can decrease the expression of ABCB1. nih.govnih.gov This effect was found to be mediated by the upregulation of microRNA miR-491-3p, which targets the 3' untranslated region (3'UTR) of the ABCB1 mRNA. nih.gov While these studies focused on the parent drug, the contribution of its active metabolites like 2-hydroxyatorvastatin to the regulation of ABCB1 expression is an area of ongoing investigation. The modulation of ABCB1 expression has significant implications for the pharmacokinetics of many co-administered drugs that are substrates of this transporter. nih.gov

The following table summarizes the key proteins modulated by 2-hydroxyatorvastatin and its parent compound:

Table 1: Proteins Modulated by Atorvastatin and its Metabolites
Protein Modulatory Effect Cell System Compound Studied
PXR Activation - Atorvastatin
CYP3A4 Formation of metabolite - Atorvastatin

| ABCB1 (P-gp) | Down-regulation | Caco-2 cells | Atorvastatin |

Research on Mitochondrial Function Alterations in Preclinical Tissue Models

Mitochondria are central to cellular energy metabolism and are also involved in various other cellular processes, including apoptosis. The effects of statins on mitochondrial function have been a subject of considerable research, particularly in the context of statin-associated myopathy. While direct studies on the effect of this compound on mitochondrial function in preclinical tissue models are not extensively detailed in the provided search results, the broader context of statin and metabolite effects can be considered.

Research into the parent compound, atorvastatin, has explored its impact on mitochondrial bioenergetics. Such studies are often conducted in preclinical models, including isolated mitochondria from rodent tissues (e.g., liver, muscle) or cultured cells. These investigations typically assess parameters like mitochondrial respiration, membrane potential, and production of reactive oxygen species (ROS). Given that 2-hydroxyatorvastatin is an active metabolite, its potential to influence these mitochondrial parameters warrants investigation to fully understand the complete pharmacological and toxicological profile of atorvastatin.

Studies on Inhibition of Membrane Cholesterol Domain Formation in Model Systems

Recent research has highlighted a significant, non-HMG-CoA reductase-mediated effect of 2-hydroxyatorvastatin on the organization of membrane lipids. nih.gov Specifically, this metabolite has been shown to inhibit the formation of membrane cholesterol domains. nih.gov These domains, also referred to as lipid rafts, are specialized regions of the cell membrane enriched in cholesterol and sphingolipids, and they play crucial roles in cellular signaling and protein trafficking.

In advanced atherosclerotic lesions, the formation of microscopic cholesterol crystals from these membrane domains is a key pathological event that can trigger inflammation and apoptosis. nih.gov A study using model membranes with physiological cholesterol levels demonstrated that, in the absence of HMG-CoA reductase, 2-hydroxyatorvastatin was uniquely able to block the formation of membrane cholesterol domains induced by oxidative stress. nih.gov This effect was not observed with the parent atorvastatin or other statins like pravastatin, rosuvastatin, and simvastatin. nih.gov

The mechanism underlying this protective effect is attributed to the antioxidant properties of 2-hydroxyatorvastatin. nih.gov The phenoxy group located in the membrane's hydrocarbon core allows for electron donation and proton stabilization, thereby inhibiting lipid peroxidation in a dose-dependent manner. nih.gov This antioxidant activity was demonstrated in both human low-density lipoprotein (LDL) and phospholipid vesicles. nih.gov These findings suggest a direct atheroprotective mechanism of 2-hydroxyatorvastatin at the level of the cell membrane, independent of its systemic cholesterol-lowering effects. nih.gov

Table 2: Comparative Effects on Oxidative Stress-Induced Cholesterol Domain Formation

Compound Inhibition of Domain Formation
2-Hydroxyatorvastatin Yes
Atorvastatin (parent) No
Pravastatin No
Rosuvastatin No

| Simvastatin | No |

Exploration of Other Biological Activities and Mechanisms of Action in Defined Research Systems

Beyond its primary role as an HMG-CoA reductase inhibitor and its effects on membrane domains, 2-hydroxyatorvastatin has been investigated for other biological activities in various research settings.

One notable area of research is its neuroprotective effects. A study using primary rat cortical neurons demonstrated that 2-hydroxyatorvastatin can reduce cell death induced by oxygen-glucose deprivation (OGD), a model for ischemic injury. caymanchem.com Furthermore, at a concentration of 600 nM following OGD, it was found to increase the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons. caymanchem.com pCREB is a transcription factor involved in neuronal survival and plasticity, suggesting a potential mechanism for the observed neuroprotection.

Additionally, the antioxidant properties of 2-hydroxyatorvastatin have been characterized in various in vitro systems. It has been shown to inhibit the formation of lipid hydroperoxides and thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner, providing further evidence for its ability to counteract oxidative stress. caymanchem.com

Chemical Synthesis Approaches and Research Tool Development

Synthetic Methodologies for the Preparation of 2-Hydroxyatorvastatin Calcium Salt and its Stereoisomers for Research

The synthesis of the atorvastatin (B1662188) backbone itself is a significant challenge. Industrial routes often employ a Paal-Knorr condensation to form the central pyrrole (B145914) ring. nih.gov This involves reacting a highly substituted 1,4-diketone with a primary amine that contains the chiral side-chain. nih.gov The creation of the (3R,5R)-dihydroxyheptanoate side-chain is critical for the compound's activity and requires precise stereochemical control. rsc.org Various methods have been developed for this, including:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to guide the stereochemical outcome of reactions. For instance, an organocatalytic enantioselective desymmetrization of a cyclic anhydride (B1165640) has been used to establish the C3 stereocenter. acs.org

Biocatalytic Reduction: Using enzymes, such as ketoreductases (KREDs), to perform stereoselective ketone reductions, which offers a more sustainable and efficient alternative to traditional chemical reductants. nih.govacs.org

Once the atorvastatin molecule is assembled, the key and most challenging step is the introduction of the hydroxyl group at the C2 (ortho) position of the N-phenylcarbamoyl moiety. This transformation mimics the metabolic process carried out by cytochrome P450 enzymes (specifically CYP3A4) in the human body. The primary difficulty is achieving high regioselectivity, as the para-position is also susceptible to hydroxylation, which would lead to the formation of the isomeric 4-hydroxyatorvastatin.

Approaches to achieve this ortho-hydroxylation include:

Direct Hydroxylation: This requires a regioselective hydroxylation reaction. Metal-free cascade reactions involving aerobic C(sp³)–H hydroxylation have been explored for N-aryl amides. acs.org Another approach involves the nickel-catalyzed cross-electrophile coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides, which undergoes a denitrogenative process to yield ortho-arylated benzamides. acs.org

Biocatalytic Methods: While enzymatic strategies are desirable for their selectivity and environmentally friendly nature, they can be highly specific. For example, research on bacterial CYP102A1 peroxygenase has shown high catalytic activity for atorvastatin 4-hydroxylation, but the ortho-hydroxylated product was not observed. criver.com

Radical Arene Amination: Advanced methods, such as the regioselective radical amination of aniline-derived sulfamate (B1201201) salts, have been developed to install amine groups at the ortho position, which could then be converted to a hydroxyl group. This method utilizes noncovalent interactions to guide the radical to the desired position. nih.gov

After successful ortho-hydroxylation, the final step is the formation of the calcium salt. This is typically achieved by hydrolyzing the ester group on the side chain to the corresponding carboxylic acid, often using a base like sodium hydroxide. The resulting sodium salt is then treated with a soluble calcium salt, such as calcium chloride dihydrate, to precipitate the less soluble this compound. biomolther.orgnih.gov The purification of the final product is crucial and often involves techniques like high-performance liquid chromatography (HPLC).

The synthesis of specific stereoisomers other than the primary active form requires modifications to the synthesis of the chiral side-chain, employing different chiral building blocks or asymmetric catalysts to generate the desired stereochemical configuration before the core of the molecule is assembled.

Table 1: Key Synthetic Strategies and Precursors

Stage Key Transformation Methodologies & Precursors
Side-Chain Synthesis Stereoselective introduction of (3R,5R)-dihydroxy groups Biocatalytic reduction of a β,δ-diketo ester using a diketoreductase. nih.gov
Asymmetric synthesis via organocatalytic anhydride desymmetrization. acs.org
Core Assembly Pyrrole ring formation Paal-Knorr condensation of a 1,4-diketone with a chiral amine. nih.gov
Multicomponent reactions (MCRs), such as the Ugi reaction. nih.gov
Hydroxylation Regioselective ortho-hydroxylation Direct chemical hydroxylation of the N-phenyl ring on atorvastatin.
Nickel-catalyzed cross-electrophile coupling strategies. acs.org

| Salt Formation | Conversion to calcium salt | Base-mediated ester hydrolysis followed by addition of calcium chloride. biomolther.org |

Strategies for the Preparation of Isotopically Labeled 2-Hydroxyatorvastatin for Mechanistic and Analytical Research

Isotopically labeled compounds are indispensable tools in pharmaceutical research, serving as internal standards for quantitative bioanalytical studies using mass spectrometry (MS) and as tracers in metabolic and pharmacokinetic investigations. juniperpublishers.com The synthesis of isotopically labeled 2-hydroxyatorvastatin, such as the commonly used deuterium-labeled versions (e.g., ortho-hydroxy atorvastatin-d5 calcium salt), follows the general synthetic pathway of the unlabeled compound but incorporates an isotopic labeling step. medchemexpress.com

Strategies for introducing deuterium (B1214612) atoms into the molecule include:

Use of Deuterated Reagents: This is a common and effective method where a deuterated starting material is incorporated during the synthesis. For example, to create a deuterated phenyl or fluorophenyl ring, a precursor like aniline-2,3,4,5,6-d5 can be used in the initial stages of building the atorvastatin core. researchgate.netresearchgate.net This ensures the deuterium atoms are in stable, non-exchangeable positions.

H-D Exchange Reactions: This method involves exchanging specific hydrogen atoms on the molecule with deuterium from a deuterium source. google.com

Acid or Base Catalysis: Treatment with a strong deuterated acid (e.g., D₂SO₄ in D₂O) or base (e.g., NaOD in D₂O) can facilitate the exchange of certain protons. google.com However, care must be taken as these conditions can potentially cause unwanted side reactions like lactone formation or amide hydrolysis. google.com

Metal-Catalyzed Exchange: Transition metals like palladium (Pd), platinum (Pt), or ruthenium (Ru) can catalyze H-D exchange reactions using D₂O as the deuterium source. juniperpublishers.comnih.gov A Pd/C-Al-D₂O system, for instance, has been shown to be effective for regioselective H-D exchange at benzylic sites under mild conditions. nih.gov

Combinatorial Synthesis: To explore the effects of deuteration at different positions, a library of deuterated atorvastatin analogues can be constructed using combinatorial chemistry techniques. nih.gov

The choice of labeling strategy depends on the desired position and number of deuterium atoms. For use as an internal standard in LC-MS/MS analysis, stable isotopes are typically introduced into positions that are not metabolically active to prevent isotopic scrambling. The phenyl rings are common sites for deuteration, leading to d5-labeled compounds. pharmaffiliates.com

Table 2: Isotopic Labeling Approaches for 2-Hydroxyatorvastatin

Labeling Strategy Description Example Reagents/Conditions
Deuterated Precursors Incorporating a building block that already contains deuterium atoms. Use of aniline-d5 (B30001) to introduce a deuterated phenyl group. researchgate.net
H-D Exchange (Chemical) Exchanging protons on the final molecule or an intermediate with deuterium. Heavy water (D₂O) under acid catalysis (D₂SO₄). google.com

| H-D Exchange (Metal-Catalyzed) | Using a transition metal to facilitate deuterium incorporation from D₂O. | Palladium on carbon (Pd/C) with an aluminum promoter in D₂O. nih.gov |

Impurity Profiling and Characterization of Related Substances for Research Reference Materials

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). For a research reference material like this compound, a thorough characterization of any related substances is essential. Impurities can originate from the complex multi-step synthesis or arise from degradation. nih.gov

The impurity profile of 2-hydroxyatorvastatin is expected to include substances related to the synthesis of the parent drug, atorvastatin, as well as unique byproducts from the specific ortho-hydroxylation step.

Potential Sources and Types of Impurities:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the atorvastatin synthesis, such as those from the Paal-Knorr reaction.

Byproducts of Side Reactions: This includes isomers formed during synthesis. A primary example is 4-hydroxyatorvastatin (the para-isomer), which can be formed during the non-selective hydroxylation of the N-phenyl ring. Other atorvastatin-related impurities that could potentially be carried through the synthesis include desfluoro-atorvastatin and diastereomers of atorvastatin. researchgate.net

Degradation Products: The compound may degrade under certain conditions (e.g., acid, base, light, heat), leading to products like the corresponding 2-hydroxyatorvastatin lactone . nih.gov Other degradation products could result from oxidation or hydrolysis.

Reagents and Catalysts: Residual reagents, solvents, or catalysts used in the manufacturing process.

Analytical Characterization Techniques: The identification and quantification of these impurities require sophisticated analytical methods. A combination of chromatographic separation and spectroscopic detection is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is the cornerstone for separating the main compound from its impurities. nih.govresearchgate.net Stability-indicating HPLC methods are specifically developed to separate the API from all potential degradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for structural elucidation of unknown impurities. lgcstandards.com Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS or MSⁿ) provides molecular weight information and fragmentation patterns that help identify the structure of related substances, even at very low levels. researchgate.netemrespublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of the synthesized compound and its isolated impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile or semi-volatile impurities. lgcstandards.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the reporting, identification, and qualification of impurities. researchgate.net For research materials, having well-characterized standards of potential impurities is crucial for method validation and accurate quantification.

Table 3: Potential Impurities and Characterization Methods

Impurity Type Example Analytical Technique
Isomeric Impurity 4-Hydroxyatorvastatin (para-isomer) HPLC, LC-MS/MS
Degradation Product 2-Hydroxyatorvastatin Lactone HPLC, LC-MS/MS
Process Impurity Desfluoro-atorvastatin HPLC, LC-MS/MS
Diastereomers (3S,5R)- or (3R,5S)-isomers Chiral HPLC, LC-MS

| Oxidation Products | Atorvastatin 3-Oxo Acid | HPLC, LC-MS |

Development of Custom Synthesis Capabilities for Research-Grade Materials

The availability of high-purity, well-characterized research-grade materials like this compound is critical for advancing pharmaceutical research. As these specialized compounds are often not commercially available in the required quantities or purity, the development of custom synthesis capabilities by specialized contract research organizations (CROs) and manufacturers is essential. steeronresearch.commoravek.com

These capabilities are developed to meet the stringent demands of drug discovery and development, particularly to support regulatory requirements such as the FDA's "Metabolites in Safety Testing" (MIST) guidelines, which recommend that any human metabolite comprising more than 10% of the total drug-related exposure be evaluated in safety studies. criver.com

Key Aspects of Custom Synthesis Capabilities:

Expertise in Complex Organic Synthesis: Custom synthesis providers employ teams with deep expertise in multi-step organic synthesis, process chemistry, and purification sciences to tackle the challenges of producing complex molecules like drug metabolites. alentris.org This includes developing novel synthetic routes when existing literature is inadequate. moravek.com

Biomimetic and Biocatalytic Approaches: To efficiently generate metabolites, some organizations have developed biomimetic oxidation workflows that use chemical systems to mimic the metabolic transformations that occur in the body. criver.com This can rapidly produce putative metabolites for identification and scale-up. Biocatalysis is also employed to achieve high stereoselectivity and more sustainable processes.

Scalability and Technology Transfer: Capabilities must exist to scale production from milligram research quantities to gram or even kilogram levels for extensive preclinical testing, while maintaining purity and consistency. steeronresearch.comalentris.org This involves robust process development and technology transfer protocols.

Advanced Purification and Analysis: State-of-the-art analytical instrumentation is fundamental to the service. This includes preparative HPLC for purification and a suite of analytical tools (e.g., UPLC-MS, high-field NMR, GC-MS) for structural confirmation and purity assessment. lgcstandards.comalentris.org

Comprehensive Quality Control and Documentation: The development of research-grade materials is governed by rigorous quality assurance (QA) and quality control (QC) processes. futurelearn.comthermofisher.com Each batch of a custom-synthesized compound is typically accompanied by a comprehensive data package, including a Certificate of Analysis (CofA) that specifies its identity, purity (e.g., by HPLC and NMR), and the analytical methods used for its characterization. criver.com This ensures the material is reliable and suitable for its intended research application.

The development of these custom synthesis capabilities enables researchers to obtain the critical reference standards needed for method validation, impurity quantification, and definitive biological and toxicological studies, thereby de-risking and accelerating the drug development process. criver.comsteeronresearch.com

Table 4: Compound Names Mentioned in Article

Compound Name
This compound
Atorvastatin
4-Hydroxyatorvastatin
2-Hydroxyatorvastatin lactone
Desfluoro-atorvastatin
Atorvastatin 3-Oxo Acid
Aniline-2,3,4,5,6-d5
Calcium chloride

Future Research Trajectories and Preclinical Translational Outlook

Exploration of Undiscovered Metabolic Fates and Enzymatic Contributors

While it is well-established that 2-hydroxyatorvastatin is primarily formed from atorvastatin (B1662188) by the cytochrome P450 (CYP) 3A4 enzyme, further research is needed to fully elucidate its complete metabolic pathway. nih.govcaymanchem.comresearchgate.net Future studies will likely focus on identifying any additional, less prominent metabolic routes and the enzymes involved. This could include further investigation into the role of other CYP isoforms, such as CYP3A5, which has been shown to contribute to atorvastatin metabolism, albeit to a lesser extent than CYP3A4. researchgate.net The intrinsic clearance rates for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 are significantly higher than those by CYP3A5, confirming CYP3A4 as the major enzyme. researchgate.net

Furthermore, the downstream metabolism of 2-hydroxyatorvastatin itself is an area ripe for exploration. This includes the potential for further oxidation, glucuronidation, or other conjugation reactions that might influence its activity and elimination. For instance, atorvastatin and its hydroxylated metabolites can be converted to their corresponding lactones. drugbank.com Understanding these subsequent metabolic steps is crucial for a complete picture of the compound's disposition in the body.

Advanced Mechanistic Characterization of Biological Activities at the Molecular Level

Beyond its primary target, research suggests that 2-hydroxyatorvastatin possesses other biological activities. For example, it has demonstrated antioxidant properties by inhibiting lipid hydroperoxide formation. caymanchem.com Additionally, it has shown neuroprotective effects, reducing cell death in primary rat cortical neurons after oxygen-glucose deprivation and increasing the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons. caymanchem.com Future research should aim to unravel the precise molecular mechanisms underlying these secondary activities. This could involve identifying novel protein targets and signaling pathways modulated by 2-hydroxyatorvastatin, potentially revealing new therapeutic applications.

Development of Enhanced In Vitro-In Vivo Correlation Models for Metabolite Pharmacokinetics in Preclinical Species

Establishing a robust in vitro-in vivo correlation (IVIVC) is essential for predicting the in vivo pharmacokinetic behavior of a drug and its metabolites from in vitro data. nih.govualberta.ca For 2-hydroxyatorvastatin, developing more sophisticated IVIVC models is a key future direction. While atorvastatin is known for its high variability in first-pass metabolism, which can complicate IVIVC, the development of dynamic dissolution apparatuses and advanced deconvolution methods offers a path forward. nih.gov

Future models will need to account for the complex interplay of factors influencing 2-hydroxyatorvastatin's pharmacokinetics, including its formation rate from the parent drug, its own metabolism and transport, and its distribution into various tissues. These models can be categorized into different levels, with Level A providing a point-to-point relationship between in vitro dissolution and in vivo absorption. ualberta.caallucent.com By integrating data from various preclinical species, these enhanced models will improve the translation of preclinical findings to human clinical scenarios, reducing the need for extensive in vivo testing.

Integration of Systems Pharmacology and Omics Approaches in Metabolite Research

The fields of systems pharmacology and "omics" (genomics, proteomics, metabolomics) offer powerful tools to investigate the complex biological effects of 2-hydroxyatorvastatin. nih.gov Instead of focusing on a single target, systems pharmacology examines the broader network of interactions a compound has within a biological system. nih.gov By combining computational modeling with high-throughput omics data, researchers can build comprehensive models of how 2-hydroxyatorvastatin influences cellular pathways and networks.

Future research in this area could involve treating cell cultures or animal models with 2-hydroxyatorvastatin and then analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). This approach can help to identify novel off-target effects, understand the mechanisms of its pleiotropic effects, and potentially uncover biomarkers that predict patient response.

Design of Novel Analytical Techniques for Comprehensive Metabolite Profiling and Imaging

Accurate and sensitive analytical methods are fundamental to advancing our understanding of 2-hydroxyatorvastatin. While methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are currently used for its quantification in biological matrices like plasma, there is always a need for improvement. ijpsjournal.comnih.govnih.gov Future developments could focus on increasing throughput, enhancing sensitivity to detect lower concentrations, and simplifying sample preparation procedures.

Furthermore, the development of novel imaging techniques could provide unprecedented insights into the spatial and temporal distribution of 2-hydroxyatorvastatin within tissues and even single cells. Techniques like mass spectrometry imaging could visualize the localization of the metabolite in specific organs or cellular compartments, offering a deeper understanding of its site of action and potential for tissue-specific effects.

Potential for 2-Hydroxyatorvastatin as a Research Probe for Specific Biological Pathways

Given its specific biological activities, 2-hydroxyatorvastatin holds potential as a valuable research tool or "probe" to investigate particular biological pathways. nih.gov For instance, its demonstrated neuroprotective effects could be leveraged to study the signaling cascades involved in neuronal survival and death. caymanchem.com By observing the cellular responses to 2-hydroxyatorvastatin, researchers can gain a better understanding of the roles of pathways like the CREB signaling cascade in neuronal function.

Similarly, its antioxidant properties could make it a useful tool for studying the mechanisms of oxidative stress and the cellular defense systems against it. caymanchem.com The ability of 2-hydroxyatorvastatin to modulate specific enzyme activities and signaling pathways makes it a more targeted probe than its parent compound in certain experimental contexts.

Q & A

Basic: How can researchers identify and quantify 2-Hydroxyatorvastatin calcium salt as a metabolite in pharmacokinetic studies?

Methodological Answer:
To quantify 2-Hydroxyatorvastatin, use validated HPLC-MS/MS methods with deuterated internal standards (e.g., ortho-Hydroxy Atorvastatin-d5) to enhance accuracy. Calibrate the system with spiked plasma samples (0.1–100 ng/mL range) and employ gradient elution (C18 column, 0.1% formic acid in water/acetonitrile). Monitor transitions at m/z 881.3 → 454.2 for the analyte and m/z 886.3 → 459.2 for the deuterated standard . Confirm matrix effects and recovery rates (≥85%) using post-column infusion.

Basic: What analytical techniques are recommended for distinguishing 2-Hydroxyatorvastatin from structural analogs like para-hydroxy metabolites?

Methodological Answer:
Use reverse-phase HPLC with photodiode array detection (RP-HPLC-PDA) under the following conditions:

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)
  • Mobile phase: Acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v)
  • Flow rate: 1.2 mL/min
  • Detection: 244 nm for 2-Hydroxyatorvastatin vs. 248 nm for para-hydroxy derivatives .
    For ambiguous peaks, confirm via LC-HRMS (resolution >30,000) to differentiate mass shifts caused by hydroxylation position.

Advanced: How should stability-indicating methods be designed to detect degradation products of 2-Hydroxyatorvastatin under stress conditions?

Methodological Answer:
Perform forced degradation studies under:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis : Expose to 1.2 million lux-hours of visible/UV light.
    Analyze samples using UPLC-QTOF-MS with a BEH C18 column (2.1 × 100 mm, 1.7 µm). Identify major degradation products (e.g., lactone forms or dehydroxy analogs) via accurate mass and MS/MS fragmentation. Quantify using peak area normalization against unstressed samples .

Advanced: What synthetic strategies improve the yield of deuterated 2-Hydroxyatorvastatin-d5 for isotopic tracing in mass spectrometry?

Methodological Answer:
Optimize deuteration via catalytic H/D exchange using D₂O and Pt/C under reflux (60°C, 48 hours). For regioselective deuterium incorporation at the ortho position, employ deuterated phenylboronic acid in Suzuki-Miyaura coupling. Purify via preparative HPLC (ACN/D₂O, 0.1% TFA) and confirm deuteration efficiency (>98%) by ¹H-NMR (disappearance of aromatic proton signals) and HRMSm/z +5.03) .

Advanced: How can formulation scientists address the low solubility of 2-Hydroxyatorvastatin in preclinical studies?

Methodological Answer:
Develop nanocrystal formulations using antisolvent precipitation:

  • Dissolve 2-Hydroxyatorvastatin in methanol (5 mg/mL).
  • Inject into aqueous PVP K30 (0.5% w/v) under ultrasonication (200 W, 15 min).
  • Lyophilize to obtain nanocrystals (particle size <300 nm, PDI <0.3).
    Validate solubility enhancement (≥3-fold) in pH 6.8 phosphate buffer. For co-crystals, use liquid-assisted grinding with nicotinamide (1:1 molar ratio) and characterize via PXRD to confirm new Bragg peaks at 2θ = 12.5° and 18.7° .

Advanced: What protocols ensure accurate impurity profiling of 2-Hydroxyatorvastatin in API batches?

Methodological Answer:
Employ LC-MS with charged aerosol detection (CAD) to detect non-UV-active impurities. Use a gradient method (ACN/0.1% NH₄OH) on a HILIC column to separate polar degradants. For structural elucidation, isolate impurities via preparative TLC (silica gel 60 F254, CH₂Cl₂/MeOH 9:1) and analyze by NMR (¹H/¹³C) . Cross-reference with pharmacopeial standards (e.g., EP Reference Standard) to confirm identity .

Advanced: How do the pharmacokinetic properties of 2-Hydroxyatorvastatin differ from the parent compound, and what methods validate these differences?

Methodological Answer:
Conduct compartmental modeling using plasma concentration-time data from rodent studies. Compare AUC(0–24h) and Cmax values. For hepatic uptake studies, use primary hepatocyte assays with LC-MS/MS quantification. 2-Hydroxyatorvastatin shows 40% lower plasma protein binding than Atorvastatin (validate via equilibrium dialysis with [¹⁴C]-labeled compound). Monitor metabolite-specific effects (e.g., neuroprotection) via oxygen-glucose deprivation assays in neuronal cultures .

Advanced: How can researchers resolve contradictory data on the bioactivity of 2-Hydroxyatorvastatin in different in vitro models?

Methodological Answer:
Standardize assay conditions:

  • Use primary human hepatocytes (donor-matched, passage 3–5) for metabolic studies.
  • For neuroprotection assays, employ rat cortical neurons with controlled oxygen tension (1% O₂).
    Normalize data to cell viability (MTT assay) and ROS levels (DCFH-DA fluorescence). Cross-validate findings using siRNA knockdown of HMG-CoA reductase to isolate metabolite-specific effects .

Advanced: What experimental designs are critical for evaluating the metabolite-specific bioactivity of 2-Hydroxyatorvastatin?

Methodological Answer:
Design dual-arm studies :

Pharmacological arm : Administer 2-Hydroxyatorvastatin (1–10 µM) to cell lines with CRISPR-edited CYP3A4 to prevent back-conversion to Atorvastatin.

Analytical arm : Use stable isotope labeling ([¹³C₆]-2-Hydroxyatorvastatin) to track intracellular distribution via nanoSIMS. Pair with RNA-seq to identify pathways uniquely modulated by the metabolite (e.g., Nrf2 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.